molecular formula C20H23NO3 B11678868 ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate CAS No. 306957-34-6

ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11678868
CAS No.: 306957-34-6
M. Wt: 325.4 g/mol
InChI Key: HKLPYZIPIVCGHV-UHFFFAOYSA-N
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Description

Ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a synthetic benzo[g]indole derivative characterized by a 1-butyl substituent, a 2-methyl group, and a 5-hydroxy moiety on the fused aromatic system, with an ethyl ester at position 2. The benzo[g]indole scaffold is structurally related to indole-based natural products and pharmaceuticals, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and enzyme inhibitory properties . The compound’s synthesis typically involves the Nenitzescu reaction, a method employing enamine intermediates and naphthoquinones under mild conditions .

Properties

CAS No.

306957-34-6

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 1-butyl-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C20H23NO3/c1-4-6-11-21-13(3)18(20(23)24-5-2)16-12-17(22)14-9-7-8-10-15(14)19(16)21/h7-10,12,22H,4-6,11H2,1-3H3

InChI Key

HKLPYZIPIVCGHV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)O)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Solvents and catalysts of low toxicity are preferred to ensure safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Common in modifying the indole ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The phenethyl group (4g) enhances mPGES-1 inhibition compared to smaller alkyl chains, likely due to improved hydrophobic interactions with the enzyme’s active site .

Synthetic Yields :

  • Yields for benzo[g]indole derivatives are moderate (21–62%), with stepwise protocols involving enamine formation and cyclization . The pyridin-2-ylmethyl derivative’s lower yield (21% in Step 2) reflects steric challenges during cyclization .

Safety and Handling :

  • The benzyl-substituted analogue (CAS 63746-08-7) is classified under GHS guidelines, requiring precautions for skin/eye irritation . The butyl variant’s safety profile may differ due to reduced aromaticity.

Pharmacological Comparisons

  • Anti-Inflammatory Activity :

    • Compound 4g (phenethyl-substituted) inhibits mPGES-1 at sub-micromolar concentrations (IC50 = 0.6 µM) and reduces PGE2 levels in vivo . The target compound’s butyl group may confer similar potency but with altered pharmacokinetics due to increased lipophilicity.
    • Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (7a) demonstrates dual 5-LO/mPGES-1 inhibition, suggesting that halogenated derivatives could enhance target selectivity .
  • Antiviral Activity :

    • Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate inhibits influenza A3 and respiratory syncytial virus (RSV), underscoring the role of halogenation in antiviral efficacy . The target compound lacks halogen substituents but may retain activity via its hydroxy group’s redox modulation.

Physicochemical Properties

  • Hydrogen-Bonding Capacity : The 5-hydroxy group enables intermolecular hydrogen bonding, critical for crystal packing and enzyme inhibition .

Biological Activity

Ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and comparative studies with other related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N1O3C_{18}H_{23}N_{1}O_{3}, with a molecular weight of approximately 325.408 g/mol. Its structure features an indole core with various functional groups that contribute to its biological activity. The presence of the hydroxyl group at position 5 is particularly important, as it enhances the compound's reactivity and bioactivity compared to other derivatives lacking this modification.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the indole core : Utilizing starting materials such as tryptophan derivatives.
  • Esterification : Reacting the carboxylic acid with an alcohol (in this case, butanol) to form the ester.
  • Hydroxylation : Introducing the hydroxyl group at position 5 through specific reagents that facilitate this transformation.

These steps may vary based on the specific reagents and conditions used.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that this compound can inhibit cell proliferation through mechanisms involving:

  • Apoptosis induction : Triggering programmed cell death in cancer cells.
  • Inhibition of signaling pathways : Targeting specific pathways critical for cancer progression, such as those involved in angiogenesis and cell survival .

The compound has demonstrated IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating its potency as an anticancer agent .

Comparative Studies

A comparative analysis of similar compounds reveals unique aspects of this compound:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylateC13H15NO3Lacks butyl groupSimpler structure; less hydrophobic
Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylateC17H19NO3Benzyl substitutionMore lipophilic; potential for different biological interactions
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylateC15H19NO3Propyl instead of butylVariation in hydrophobicity affecting bioavailability

The presence of the butyl group in this compound enhances its lipophilicity and potentially improves membrane permeability compared to other derivatives.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Biological Targets : The compound interacts with various enzymes and receptors involved in cancer progression. These interactions are crucial for understanding its therapeutic potential and optimizing its use in clinical settings.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at specific phases, further contributing to its anticancer efficacy .

Case Studies

Several studies have documented the efficacy of this compound against different cancer types:

  • Breast Cancer : In vitro studies showed significant cytotoxicity against MCF7 breast cancer cells, with an IC50 value indicating effective growth inhibition.
  • Liver Cancer : The compound was also tested against HepG2 liver cancer cells, demonstrating comparable effectiveness to established chemotherapeutics like doxorubicin .

Q & A

Basic: What are the key synthetic strategies for preparing ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate and related indolecarboxylates?

Methodological Answer:
Synthesis typically involves sequential functionalization of the indole core. Common steps include:

  • Indole Core Formation : Cyclization of substituted anilines or via Fischer indole synthesis, using reagents like hydrazines or ketones under acidic conditions .
  • Carboxylate Introduction : Esterification at the 3-position using ethyl chloroformate or coupling agents (e.g., DCC) in anhydrous solvents (e.g., dichloromethane) .
  • Side-Chain Functionalization : Alkylation (e.g., 1-butyl group) via nucleophilic substitution or Mitsunobu reactions, requiring temperature control (e.g., 60–80°C) and catalysts like Pd or Cu .
  • Hydroxy Group Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) ethers or benzyl ethers to preserve the 5-hydroxy group during synthesis .
    Validation : Monitor intermediates via TLC or HPLC, and confirm structures using 1H^1H-NMR and HRMS .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for structurally similar indolecarboxylates?

Methodological Answer:
Discrepancies often arise from:

  • Tautomerism : The 1H-indole NH proton can exhibit variable exchange rates, leading to broad or split peaks. Use D2_2O shake tests or low-temperature NMR (−40°C) to stabilize signals .
  • Steric Effects : Bulky substituents (e.g., 1-butyl) cause anisotropic shifts in 13C^{13}C-NMR. Compare with computational models (e.g., DFT) to assign peaks .
  • Hydrogen Bonding : The 5-hydroxy group may form intramolecular H-bonds, altering IR stretching frequencies (e.g., O–H at 3200–3400 cm1^{-1}). Solvent polarity adjustments (e.g., DMSO vs. CDCl3_3) can clarify .
    Case Study : For methyl 5-hydroxy-1H-indole-3-carboxylate, conflicting melting points (250–252°C vs. predicted 267°C) were resolved via DSC analysis to confirm polymorphism .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

  • Purity Assessment :
    • HPLC : Use C18 columns with UV detection (λ = 280–310 nm) and acetonitrile/water gradients .
    • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
  • Stability Testing :
    • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for ester groups) .
    • Forced Degradation : Expose to acidic/basic conditions (pH 3–10) and monitor hydrolysis via LC-MS .

Advanced: How can computational methods optimize reaction yields for 5-hydroxy-substituted indole derivatives?

Methodological Answer:

  • Reaction Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict transition states for esterification or alkylation. For example, calculate activation energies for competing pathways (e.g., O- vs. N-alkylation) .
  • Solvent Optimization : COSMO-RS simulations identify solvents (e.g., toluene vs. DMF) that maximize solubility of intermediates while minimizing side reactions .
  • Machine Learning : Train models on existing indole synthesis datasets (e.g., reaction time, temperature, yield) to predict optimal conditions for novel analogs .

Basic: What are the common biological targets and assay protocols for evaluating this compound’s bioactivity?

Methodological Answer:

  • Targets : Indolecarboxylates often modulate kinases (e.g., JAK2) or cytochrome P450 enzymes due to their planar aromatic structure .
  • Assays :
    • Enzyme Inhibition : Fluorescence-based assays (e.g., CYP3A4 inhibition using 7-benzyloxyquinoline) with IC50_{50} determination .
    • Anticancer Activity : MTT assays on cancer cell lines (e.g., HepG2), comparing GI50_{50} values to reference drugs (e.g., doxorubicin) .
  • Controls : Include structurally related analogs (e.g., ethyl 6-chloro-1H-indole-3-carboxylate) to establish SAR .

Advanced: How do steric and electronic effects of substituents (e.g., 1-butyl, 5-hydroxy) influence regioselectivity in further derivatization?

Methodological Answer:

  • Steric Effects : The 1-butyl group hinders electrophilic substitution at C2/C3. Use bulky directing groups (e.g., –SO3_3H) or transition-metal catalysis (e.g., Pd(OAc)2_2) to direct reactions to C5/C6 positions .
  • Electronic Effects : The 5-hydroxy group activates the indole ring for nitration or sulfonation. Protect it as a TBS ether during Friedel-Crafts alkylation to prevent side reactions .
  • Case Study : In ethyl 6-chloro-1H-indole-3-carboxylate, the electron-withdrawing Cl at C6 directs nucleophilic attack to C4, validated by 1H^1H-NMR NOE experiments .

Basic: What are the recommended storage conditions and stability benchmarks for this compound?

Methodological Answer:

  • Storage : Protect from light in amber vials at −20°C under inert gas (N2_2 or Ar). Desiccate with silica gel to prevent hydrolysis of the ester group .
  • Stability Metrics :
    • HPLC Purity : Maintain >95% over 12 months when stored correctly .
    • Degradation Products : Monitor for 5-hydroxy-1H-benzo[g]indole-3-carboxylic acid (hydrolysis product) via LC-MS .

Advanced: How can researchers reconcile discrepancies in biological activity data across similar indolecarboxylates?

Methodological Answer:

  • Meta-Analysis : Compare IC50_{50} values across studies using standardized assays (e.g., NIH/NCATS guidelines). For example, variance in anticancer activity may stem from cell line specificity (e.g., HeLa vs. MCF7) .
  • Structural Correlates : Use QSAR models to identify critical substituents. For instance, 5-hydroxy groups enhance solubility but reduce membrane permeability, altering in vivo efficacy .
  • Contradiction Resolution : Re-test compounds under uniform conditions (e.g., 10% FBS in media) to control for serum protein binding effects .

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